molecular formula C9H8FIO3 B8017510 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester

Cat. No.: B8017510
M. Wt: 310.06 g/mol
InChI Key: AQXOJVZCCFPLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H8FIO3. It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester can be achieved through several methods. One common approach involves the reaction of methyl 2-fluoro-5-iodo-4-methoxybenzoate with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound formed by the coupling of the benzoic acid derivative with another aromatic compound .

Scientific Research Applications

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired effects in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodobenzoic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 2-Fluoro-5-iodobenzoic acid

Uniqueness

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester is unique due to the specific arrangement of fluorine, iodine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 2-fluoro-5-iodo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXOJVZCCFPLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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